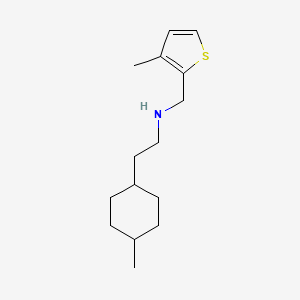
4-(azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole is a heterocyclic compound that contains both azetidine and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions that can be performed under mild conditions. The use of Suzuki–Miyaura cross-coupling reactions from brominated pyrazole–azetidine hybrids with boronic acids is one such method . This approach allows for the efficient synthesis of the desired compound with high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminium hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Applications De Recherche Scientifique
4-(azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The azetidine ring can act as a pharmacophore, interacting with enzymes or receptors in biological systems . The pyrazole moiety can enhance the compound’s binding affinity and specificity for its targets . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: A four-membered ring containing one nitrogen atom.
Pyrazole: A five-membered ring containing two nitrogen atoms.
Triazoloquinoxaline: A fused ring system with potential antiviral and antimicrobial activities.
Uniqueness
4-(azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole is unique due to the combination of azetidine and pyrazole rings in its structure. This dual-ring system can provide enhanced biological activity and specificity compared to compounds containing only one of these rings .
Propriétés
Formule moléculaire |
C9H15N3 |
|---|---|
Poids moléculaire |
165.24 g/mol |
Nom IUPAC |
4-(azetidin-3-ylmethyl)-1-ethylpyrazole |
InChI |
InChI=1S/C9H15N3/c1-2-12-7-9(6-11-12)3-8-4-10-5-8/h6-8,10H,2-5H2,1H3 |
Clé InChI |
DIWWXTQEEXKMKP-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)CC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



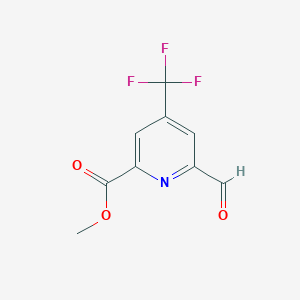
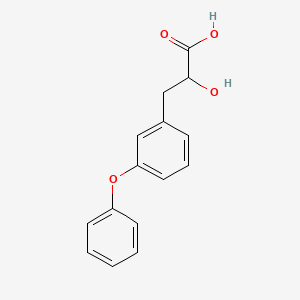
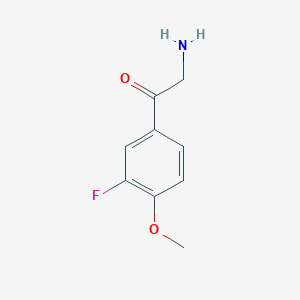
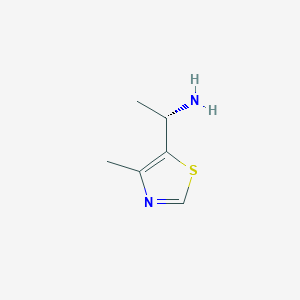
![2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylicacid](/img/structure/B15310874.png)
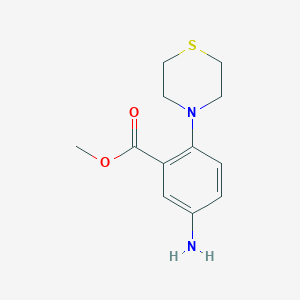
![2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B15310887.png)
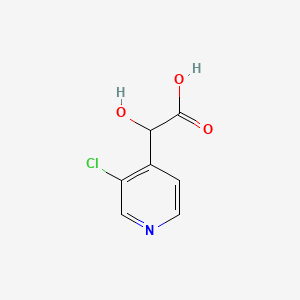
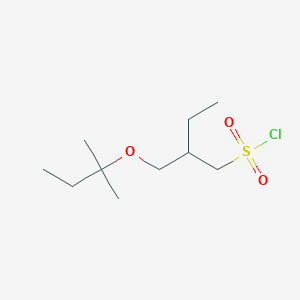
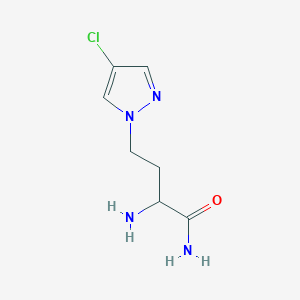
![1,2,5-Triazaspiro[2.4]hept-1-ene](/img/structure/B15310911.png)

